4-Bromo-2-(3-chloropropyl)fluorobenzene
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Overview
Description
4-BROMO-2-(3-CHLOROPROPYL)-1-FLUOROBENZENE is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-BROMO-2-(3-CHLOROPROPYL)-1-FLUOROBENZENE typically involves multi-step organic reactions. One common method includes the halogenation of a suitable precursor, such as 2-(3-chloropropyl)-1-fluorobenzene, using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and an appropriate solvent to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes using automated reactors. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize efficiency and minimize by-products. The final product is then purified through techniques like distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 4-BROMO-2-(3-CHLOROPROPYL)-1-FLUOROBENZENE can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-BROMO-2-(3-CHLOROPROPYL)-1-FLUOROBENZENE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-BROMO-2-(3-CHLOROPROPYL)-1-FLUOROBENZENE exerts its effects involves interactions with molecular targets and pathways. The halogen atoms in the compound can participate in various chemical interactions, influencing the reactivity and stability of the molecule. These interactions can affect biological pathways, making the compound useful in drug design and development.
Comparison with Similar Compounds
- 4-Bromo-2-(3-chloropropyl)-1-iodobenzene
- 4-Bromo-2-(3-bromopropyl)-1-fluorobenzene
- 4-Bromo-2-(3-chloropropyl)benzotrifluoride
Comparison: Compared to similar compounds, 4-BROMO-2-(3-CHLOROPROPYL)-1-FLUOROBENZENE is unique due to the presence of fluorine, which can significantly alter its chemical properties and reactivity. The combination of bromine, chlorine, and fluorine atoms in the benzene ring provides a distinct set of characteristics that can be exploited in various applications.
Biological Activity
Overview
4-Bromo-2-(3-chloropropyl)fluorobenzene is a halogenated aromatic hydrocarbon with the molecular formula C9H9BrClF and a molecular weight of approximately 251.52 g/mol. This compound consists of a benzene ring substituted with bromine, fluorine, and a propyl chain containing a chlorine atom. The unique combination of halogens significantly influences its biological activity, making it a subject of interest in drug discovery and therapeutic applications.
The synthesis of this compound typically involves multi-step organic reactions, including halogenation processes. A common method includes the halogenation of a suitable precursor, such as 2-(3-chloropropyl)-1-fluorobenzene, using bromine under controlled conditions. The presence of halogen substituents enhances its chemical reactivity, which is crucial for its biological interactions.
Biological Activity
Research indicates that this compound exhibits several biological activities, particularly in antimicrobial and anticancer properties. The halogen substituents can enhance binding affinity to biological targets, which is critical in drug development.
Antimicrobial Properties
Studies have shown that compounds with similar structural features to this compound demonstrate significant antimicrobial activity. The interaction of the compound with microbial enzymes or receptors may lead to inhibition of microbial growth .
Anticancer Activity
Preliminary investigations suggest that this compound may have potential anticancer effects. The compound's ability to interact with specific biochemical pathways could inhibit tumor growth or induce apoptosis in cancer cells. However, detailed studies are needed to elucidate the exact mechanisms of action.
The biological activity of this compound is believed to stem from its ability to bind to various molecular targets within biological systems. This binding can modulate enzyme activity or receptor functions, leading to desired therapeutic effects. The presence of halogens enhances the compound's binding affinity and specificity towards these targets, making it valuable for further investigation in drug development .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented below:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-Bromo-2-(3-bromopropyl)fluorobenzene | Similar halogenation pattern | Contains an additional bromine atom in the side chain |
4-Bromo-2-(3-chloropropyl)-1-iodobenzene | Similar structure but iodine instead | Iodine atom may alter reactivity compared to fluorine |
4-Bromo-2-(3-chloropropyl)benzotrifluoride | Similar side chain | Contains trifluoromethyl group, enhancing electron-withdrawing effects |
4-Bromo-1-(3-chloropropyl)-2-fluorobenzene | Different substitution pattern | Positioning of halogens impacts reactivity |
This table highlights how the specific combination and positioning of halogens in this compound contribute to its distinct biological properties compared to other similar compounds.
Case Study: Antimicrobial Testing
In one study, researchers tested various halogenated compounds for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated that this compound exhibited significant inhibitory effects on bacterial growth, suggesting its potential as an antimicrobial agent.
Case Study: Cancer Cell Line Studies
Another study focused on evaluating the anticancer properties of several halogenated aromatic compounds, including this compound. The compound was found to induce apoptosis in specific cancer cell lines through modulation of key signaling pathways involved in cell survival and proliferation .
Properties
Molecular Formula |
C9H9BrClF |
---|---|
Molecular Weight |
251.52 g/mol |
IUPAC Name |
4-bromo-2-(3-chloropropyl)-1-fluorobenzene |
InChI |
InChI=1S/C9H9BrClF/c10-8-3-4-9(12)7(6-8)2-1-5-11/h3-4,6H,1-2,5H2 |
InChI Key |
XSKAXJKTOGZIFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)CCCCl)F |
Origin of Product |
United States |
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